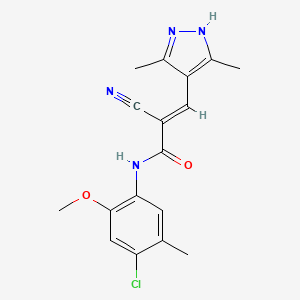![molecular formula C11H15NO2 B2742318 4-[(2-Hydroxycyclopentyl)amino]phenol CAS No. 2097884-59-6](/img/structure/B2742318.png)
4-[(2-Hydroxycyclopentyl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Hydroxycyclopentyl)amino]phenol, also known as AHAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AHAP belongs to the class of cyclopentane derivatives and has a molecular formula of C11H15NO2. In
Mécanisme D'action
The mechanism of action of 4-[(2-Hydroxycyclopentyl)amino]phenol is not yet fully understood. However, studies have suggested that it may work by reducing oxidative stress and inflammation in the brain. 4-[(2-Hydroxycyclopentyl)amino]phenol has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-Hydroxycyclopentyl)amino]phenol has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, increase the levels of BDNF, and protect neurons from damage. 4-[(2-Hydroxycyclopentyl)amino]phenol has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(2-Hydroxycyclopentyl)amino]phenol is its relatively simple synthesis method. It can be synthesized using commonly available reagents and equipment, making it accessible to a wide range of researchers. However, one of the limitations of 4-[(2-Hydroxycyclopentyl)amino]phenol is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 4-[(2-Hydroxycyclopentyl)amino]phenol. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these diseases. Another area of interest is its potential use as a cognitive enhancer. Studies have shown that 4-[(2-Hydroxycyclopentyl)amino]phenol can improve cognitive function and memory in animal models, and further research is needed to determine its potential as a cognitive enhancer in humans.
Méthodes De Synthèse
4-[(2-Hydroxycyclopentyl)amino]phenol can be synthesized using a multi-step process that involves the reaction of 2-cyclopentenone with hydroxylamine, followed by reduction and cyclization. The final product is obtained through the reaction of the resulting intermediate with 4-nitrophenol. The synthesis of 4-[(2-Hydroxycyclopentyl)amino]phenol is relatively straightforward and can be achieved using commonly available reagents.
Applications De Recherche Scientifique
4-[(2-Hydroxycyclopentyl)amino]phenol has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as a neuroprotective agent. Studies have shown that 4-[(2-Hydroxycyclopentyl)amino]phenol can protect neurons from oxidative stress and reduce inflammation in the brain, making it a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
4-[(2-hydroxycyclopentyl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-6-4-8(5-7-9)12-10-2-1-3-11(10)14/h4-7,10-14H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGCIAKPLJFGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Hydroxycyclopentyl)amino]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2742236.png)
![2-(4-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperazin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2742238.png)

![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine](/img/structure/B2742240.png)


![5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2742243.png)

![3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2742245.png)

![7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742252.png)


![3-[4-amino-3-[(2-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2742257.png)